

A Technical Guide to the Spectroscopic Analysis of Dimethyl Cyclohexane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: B7819439

[Get Quote](#)

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate ($C_{10}H_{16}O_4$, Molar Mass: 200.23 g/mol) is a diester derivative of cyclohexanedicarboxylic acid.^[1] It exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups profoundly influences their spectroscopic properties, making techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) indispensable for their differentiation and structural confirmation. This guide provides a detailed overview of the key spectroscopic data for this compound, intended for researchers and professionals in chemical synthesis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The chemical environment of each nucleus dictates its resonance frequency, providing a fingerprint of the molecule's connectivity and stereochemistry.

1H NMR Analysis

The 1H NMR spectrum of **dimethyl cyclohexane-1,2-dicarboxylate** is characterized by two main regions: the aliphatic protons of the cyclohexane ring and the protons of the methyl ester groups.

- OCH₃ Protons:** The six protons of the two methoxy groups are chemically equivalent in both cis and trans isomers (due to symmetry or rapid rotation) and appear as a sharp singlet. This signal is typically found in the range of 3.6 - 3.7 ppm.
- Cyclohexane Ring Protons:** The ten protons on the cyclohexane ring produce complex, overlapping signals in the aliphatic region, generally between 1.2 and 2.9 ppm. The methine protons (H-1 and H-2) are deshielded by the adjacent ester groups and appear further downfield compared to the methylene protons (H-3, H-4, H-5, H-6). The exact chemical shifts and coupling constants are highly sensitive to the cis/trans stereochemistry, which governs the axial and equatorial positions of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Methylene Protons (-CH ₂ -)	1.2 - 2.2	Multiplet (m)	8H
Methine Protons (-CH-)	2.5 - 2.9	Multiplet (m)	2H
Methoxy Protons (-OCH ₃)	~ 3.7	Singlet (s)	6H

¹³C NMR Analysis

Proton-decoupled ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. Due to the symmetry in both cis and trans isomers, the number of observed signals is less than the total number of carbon atoms.

For the cis isomer, a plane of symmetry renders the two ester groups equivalent, as well as pairs of carbons on the cyclohexane ring. This results in:

- One signal for the two equivalent carbonyl carbons (C=O).
- One signal for the two equivalent methoxy carbons (-OCH₃).

- One signal for the two equivalent methine carbons (C-1, C-2).
- Three signals for the three pairs of equivalent methylene carbons (C-3/C-6, C-4/C-5).

A similar reduction in signals is expected for the trans isomer due to its C_2 axis of symmetry. While the number of signals is the same, their chemical shifts differ, allowing for isomer differentiation.^[2]

Table 2: Typical ^{13}C NMR Chemical Shifts

Carbon Type	Typical Chemical Shift (δ , ppm)
Methylene Carbons (-CH ₂ -)	20 - 35
Methine Carbons (-CH-)	40 - 55
Methoxy Carbons (-OCH ₃)	50 - 55
Carbonyl Carbons (-C=O)	170 - 185

Infrared (IR) Spectroscopy

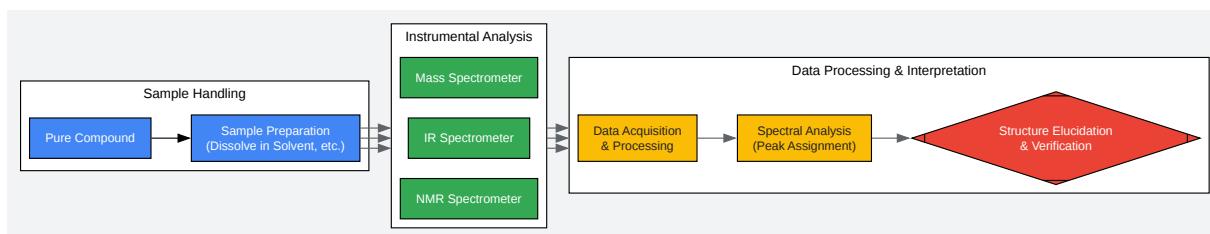
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of **dimethyl cyclohexane-1,2-dicarboxylate** is dominated by absorptions characteristic of an ester and an alkane.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode	Functional Group	Typical Wavenumber (cm^{-1})	Intensity
C-H Stretch	sp ³ C-H (Alkyl)	2850 - 3000	Medium-Strong
C=O Stretch	Ester (Carbonyl)	1730 - 1750	Strong, Sharp
C-O Stretch	Ester	1150 - 1250	Strong
C-H Bend	-CH ₂ -	1440 - 1480	Medium

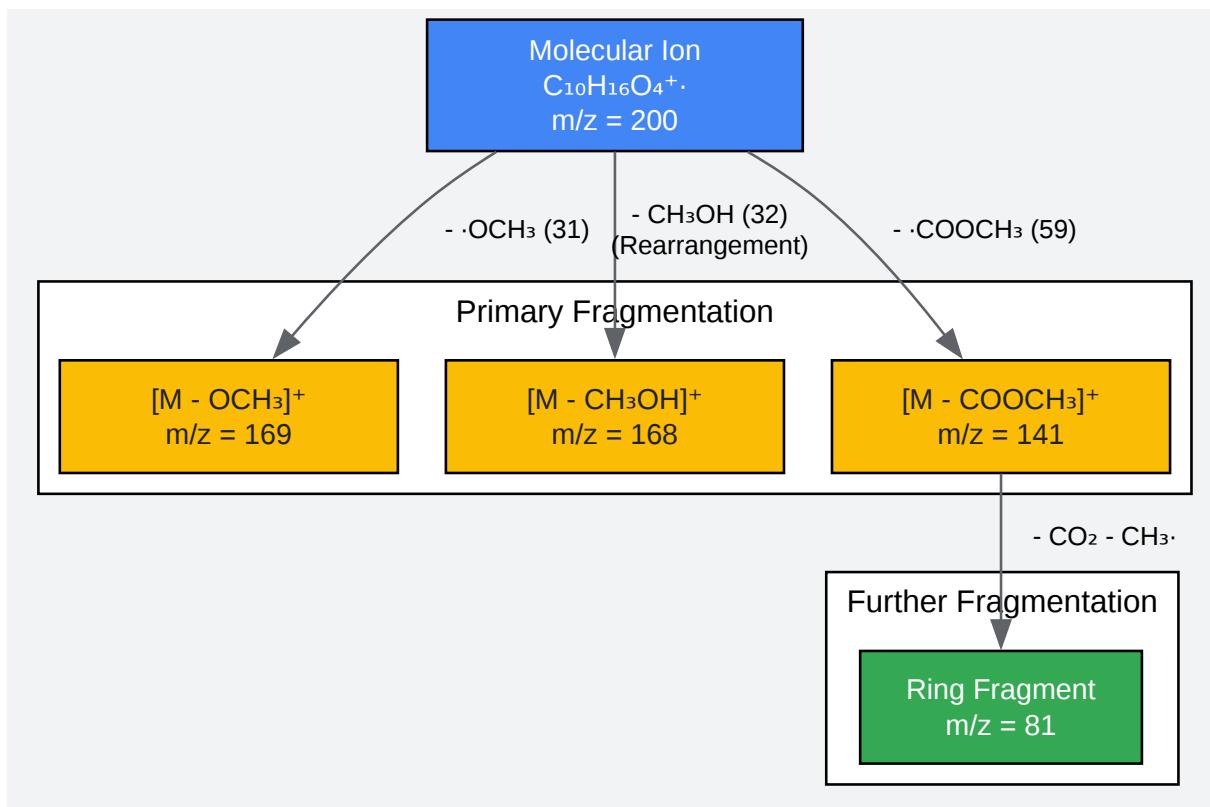
The most prominent and diagnostic peak is the strong, sharp carbonyl (C=O) absorption around $1730\text{-}1750\text{ cm}^{-1}$. The presence of strong C-O stretching bands and sp^3 C-H stretching bands further confirms the structure.

Mass Spectrometry (MS)


Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns. For **dimethyl cyclohexane-1,2-dicarboxylate**, Electron Impact (EI) ionization typically results in the formation of a molecular ion (M^+) and several characteristic fragment ions.

- Molecular Ion (M^+): The molecular ion peak is expected at $m/z = 200$, corresponding to the molecular weight of the compound.[\[3\]](#)
- Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group ($\cdot\text{OCH}_3$) or the entire carbomethoxy group ($\cdot\text{COOCH}_3$).
 - Loss of a methoxy radical ($\cdot\text{OCH}_3$): $[\text{M} - 31]^+$ results in a peak at $m/z = 169$.
 - Loss of a carbomethoxy radical ($\cdot\text{COOCH}_3$): $[\text{M} - 59]^+$ results in a peak at $m/z = 141$.
 - McLafferty Rearrangement: A rearrangement can lead to the elimination of methanol (CH_3OH), giving a peak at $[\text{M} - 32]^+$, $m/z = 168$.[\[3\]](#)
 - Other Fragments: Database entries show significant fragments at $m/z = 140$ and $m/z = 81$, which likely arise from further fragmentation and rearrangements of the cyclohexane ring.[\[1\]](#)[\[3\]](#)

Table 4: Key Mass Spectrometry Data (EI)


m/z	Proposed Fragment Identity
200	$[\text{C}_{10}\text{H}_{16}\text{O}_4]^+$ (Molecular Ion, M^+)
169	$[\text{M} - \cdot\text{OCH}_3]^+$
168	$[\text{M} - \text{CH}_3\text{OH}]^+$
141	$[\text{M} - \cdot\text{COOCH}_3]^+$
140	Further fragmentation product[1]
81	Cyclohexenyl-type fragment[3]

Visualization of Workflows and Pathways

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation of **Dimethyl cyclohexane-1,2-dicarboxylate**.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **dimethyl cyclohexane-1,2-dicarboxylate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.
- Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.

- Acquisition: Acquire the ^1H spectrum using a standard single-pulse experiment. For ^{13}C , use a proton-decoupled pulse sequence to obtain singlets for each carbon.
- Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
- Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ^1H signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign ^{13}C peaks based on chemical shifts and comparison with predicted values or databases.

Infrared (IR) Spectroscopy (ATR Method)

- Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
- Sample Application: Place a small amount (a few milligrams) of the liquid or solid sample directly onto the ATR crystal.
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-400 cm^{-1} .
- Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS Method)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the Gas Chromatograph (GC). The compound will travel through the GC column and be separated from the solvent and any impurities.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Impact (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
- Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl cyclohexane-1,2-dicarboxylate | C₁₀H₁₆O₄ | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rel-1,2-Dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate | C₁₀H₁₆O₄ | CID 6933241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Dimethyl Cyclohexane-1,2-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7819439#spectroscopic-data-of-dimethyl-cyclohexane-1-2-dicarboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com